![molecular formula C17H15NO2S B3162650 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 87943-20-2](/img/structure/B3162650.png)
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
“2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione” is a chemical compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H21NS.ClH/c1-12-5-7-14 (8-6-12)16-11-9-13-4-2-3-10-15-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H
. This indicates that the compound has a molecular weight of 271.85 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.85 . It is a solid at room temperature . The InChI code provides information about its molecular structure .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include your compound, have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to be important intermediates for the synthesis of new drugs with different applications .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 in these compounds have been utilized in the production of colorants and dyes . They can provide a wide range of colors and are used in various industries.
Polymer Additives
N-isoindoline-1,3-dione heterocycles have been used as additives in polymers . They can enhance the properties of the polymers, such as their stability and durability.
Organic Synthesis
These compounds have been used in organic synthesis . They can participate in various chemical reactions, making them valuable tools in the synthesis of complex organic molecules.
Photochromic Materials
N-isoindoline-1,3-dione heterocycles have been used in the development of photochromic materials . These materials change color in response to light, and these compounds contribute to this property.
Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione have shown potential as antipsychotic agents, as they can modulate the dopamine receptor D3 .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by these compounds indicates a potential capacity in the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
The affected pathways primarily involve the dopaminergic system. The modulation of the dopamine receptor D2 can have downstream effects on various neurological processes, potentially influencing mood, reward mechanisms, and motor control .
Result of Action
properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfanylethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZFWBBQVWOCGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571836 | |
Record name | 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione | |
CAS RN |
87943-20-2 | |
Record name | 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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